molecular formula C17H17KN2O2 B2963016 potassium 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoate CAS No. 1214671-07-4

potassium 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoate

Cat. No. B2963016
CAS RN: 1214671-07-4
M. Wt: 320.433
InChI Key: JXRWLLHEMUNMQO-UHFFFAOYSA-M
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Description

Potassium 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoate, also known as PDP, is a chemical compound that has been widely studied for its potential applications in scientific research. PDP is a derivative of indole-3-propionic acid, which is a natural compound found in many plants and animals. PDP has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

N-alkylation of Indole and Pyrroles

The potassium salts of indole, pyrrole, and 2,5-dimethylpyrrole have been successfully converted into N-alkyl derivatives in high yield using iodomethane, iodoethane, 1-iodopropane, and benzyl bromide, showcasing a method for modifying these compounds for further applications (Heaney & Ley, 1973).

EPR Spin Trapping Assay for Radical Scavenging Capacity

A study on the thermal decomposition of potassium persulphate in dimethylsulphoxide employed 5,5-dimethyl-1-pyrroline-N-oxide and its derivatives as spin traps, demonstrating an effective source of free radicals for radical scavenging capacity determination, applicable to both hydrophilic and hydrophobic antioxidants (Zalibera et al., 2009).

Synthesis and Reactivity Analysis

A novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer were synthesized and analyzed, revealing the molecule as a strong electrophile and providing insights into the molecular interactions and reactivity descriptors, suggesting potential in various chemical reactions (Singh et al., 2013).

Potassium Ferricyanide Oxidation

The oxidation of N-methyltryptamine with potassium ferricyanide in liquid ammonia produced unexpected dimeric compounds, indicating the potential for creating complex structures through oxidation reactions (Kametani et al., 1968).

Synthesis of Substituted Indoles

A method for synthesizing indoles substituted in the pyrrole ring using potassium alcoholates was developed, expanding the toolbox for creating indole derivatives with potential applications in drug development and material science (Marion & Ashford, 1945).

properties

IUPAC Name

potassium;2-(2,5-dimethylpyrrol-1-yl)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.K/c1-11-7-8-12(2)19(11)16(17(20)21)9-13-10-18-15-6-4-3-5-14(13)15;/h3-8,10,16,18H,9H2,1-2H3,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRWLLHEMUNMQO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC2=CNC3=CC=CC=C32)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoate

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